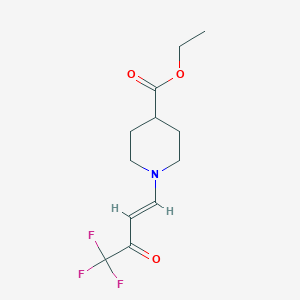

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate

描述

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate (molecular formula: C₁₂H₁₆F₃NO₃, molecular weight: 279.26 g/mol) is a fluorinated piperidine derivative characterized by a trifluoromethyl ketone conjugated to a vinyl group (enone system) at the 3-position of the butenyl side chain . The ethyl ester at the piperidine-4-carboxylate position enhances lipophilicity, making it suitable for applications in medicinal chemistry and materials science.

属性

IUPAC Name |

ethyl 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO3/c1-2-19-11(18)9-3-6-16(7-4-9)8-5-10(17)12(13,14)15/h5,8-9H,2-4,6-7H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYPINHJDOBNFS-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1CCN(CC1)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with piperidine under specific conditions. For instance, in the presence of a catalytic amount of triethylamine (NEt3), ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with piperidine at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

化学反应分析

Types of Reactions

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

科学研究应用

Medicinal Chemistry Applications

1. Drug Development

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate is being investigated for its potential as a lead compound in drug development. Its structural similarities to known pharmacophores suggest that it may interact effectively with biological macromolecules such as enzymes and receptors involved in disease pathways. Preliminary studies indicate that compounds with similar structures can exhibit significant binding affinities to protein targets.

2. Antimicrobial Activity

Research has shown that derivatives of piperidine can possess antimicrobial properties. Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate may also exhibit such activity due to its unique trifluoromethylated structure. Further studies are required to evaluate its efficacy against various microbial strains.

Agrochemical Applications

1. Herbicides and Pesticides

The compound's unique chemical properties make it a candidate for use in agrochemicals, particularly as a herbicide or pesticide. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their absorption and effectiveness in agricultural applications .

作用机制

The mechanism of action of Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Structural and Functional Group Comparisons

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs like Ethyl 4-oxo-1-piperidinecarboxylate. However, the enone system introduces polarity, balancing solubility in organic and aqueous media .

- Reactivity: The enone moiety enables conjugate addition reactions, contrasting with Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which undergoes nucleophilic substitution via the chloro group .

- Stability: The trifluoromethyl group stabilizes the ketone against reduction, whereas Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate (hydroxy derivative) is less reactive due to the absence of the enone system .

生物活性

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate is an organofluorine compound recognized for its distinctive structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related studies.

Chemical Structure and Properties

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate has the molecular formula and a molecular weight of approximately 279.26 g/mol. The presence of a trifluoromethyl group and a piperidine ring contributes to its unique reactivity and stability in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and electrophilic nature, allowing it to participate in nucleophilic addition reactions .

Potential Biological Targets

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate has shown potential interactions with:

- Enzymes : Preliminary studies indicate that compounds with similar structures can inhibit specific enzymes involved in disease pathways .

- Receptors : The compound may bind to various receptors, influencing signaling pathways relevant to therapeutic effects.

In Vitro Studies

Research has highlighted the potential of this compound in inhibiting certain biological targets. For instance, studies on structurally related piperidines have demonstrated modest inhibitory effects against the SARS-CoV-2 main protease (Mpro), suggesting that further optimization could enhance its efficacy as an antiviral agent .

Comparative Analysis

A comparison with other piperidine derivatives indicates that Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate exhibits unique properties that may confer distinct biological activities. The following table summarizes some related compounds:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Ethyl 1-[4-(trifluoromethyl)benzoyl]piperidine-3-carboxylate | Trifluoromethyl group and piperidine | Antimicrobial activity |

| 1-(4-chlorophenyl)-piperidine derivatives | Similar piperidine structure | Antidepressant effects |

| N-(trifluoromethyl) derivatives | Trifluoromethyl group present | Enhanced lipophilicity |

Case Studies

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of various piperidine derivatives, Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate was identified as a candidate for further development due to its ability to inhibit viral proteases .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that it could modulate enzyme activity, suggesting potential applications in metabolic disorders .

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via coupling reactions between ethyl piperidine-4-carboxylate derivatives and trifluoromethyl-containing enone precursors. Key steps include:

- Amide/ester coupling : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) in dry acetonitrile or dichloromethane (DCM) to link the piperidine moiety to the trifluoro-oxobut-enyl group .

- Alkylation : Reaction of ethyl isonipecotate with halogenated reagents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases (e.g., DIEA) to introduce substituents .

- Purification : Trituration in ethyl acetate or silica gel chromatography to isolate the product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular ions (e.g., m/z 410.1931 [M+H]⁺) and fragmentation patterns .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural features, such as the trifluoromethyl group (δ ~110-120 ppm for ¹³C) and piperidine ring protons (δ 1.2–4.3 ppm for ¹H) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) determine crystal structure and stereochemistry, particularly for resolving enantiomeric purity .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical assignments during structural elucidation?

- Methodological Answer :

- Crystallographic Validation : Use SHELX-based refinement to resolve ambiguous stereochemistry. For example, compare experimental X-ray data with computational models to confirm bond angles and torsion angles .

- Dynamic NMR Analysis : Variable-temperature ¹H NMR can identify rotameric equilibria or conformational flexibility in the enone or piperidine moieties .

- Chiral Chromatography : Pair with circular dichroism (CD) to distinguish enantiomers, especially if the compound exhibits pharmacological activity .

Q. What are the key considerations for optimizing coupling reactions in the synthesis of this compound?

- Methodological Answer :

- Reagent Selection : EDCI/HOBt systems minimize racemization in amide bond formation, while DIEA ensures optimal pH for nucleophilic attack .

- Solvent Effects : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reaction rates by stabilizing transition states.

- Byproduct Management : Silica gel plug filtration or aqueous workup (e.g., ethyl acetate/water partitioning) removes unreacted starting materials .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 60% ethyl acetate/hexane) and adjust stoichiometry (e.g., 2:1 molar ratio of acylating agent to piperidine derivative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。